Methyl 2-chloro-5-hydrazinylbenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-5-hydrazinylbenzoate can be synthesized through the reaction of 5-amino-2-chlorobenzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-hydrazinylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-chloro-5-hydrazinylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-hydrazinylbenzoate involves its interaction with molecular targets through its hydrazinyl group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The compound’s activity is influenced by its ability to undergo oxidation and reduction reactions, which can modulate its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-2-hydrazinylbenzoate: Similar structure but with different substitution patterns.
5-Amino-2-chlorobenzoic acid: Precursor to methyl 2-chloro-5-hydrazinylbenzoate.
Uniqueness
Biological Activity
Methyl 2-chloro-5-hydrazinylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
This compound has the molecular formula C8H9ClN2O2 and a molecular weight of approximately 200.62 g/mol. The compound features a hydrazinyl group attached to a benzoate structure, which contributes to its unique reactivity and biological properties.
The biological activity of this compound is attributed to its ability to interact with various biomolecules. The hydrazinyl group can form covalent bonds with electrophilic centers in proteins and nucleic acids, potentially leading to inhibition of specific enzymes or receptors. This mechanism underlies its potential therapeutic applications in drug development.
Antimicrobial Activity
This compound exhibits promising antimicrobial properties against a range of microbial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The compound's IC50 values in these cell lines range from 0.15 to 0.46 μM, demonstrating significant potency compared to established anticancer drugs .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various compounds, this compound was tested against multiple microbial strains. The results indicated that it exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Study 2: Anticancer Activity Assessment
A separate investigation focused on the anticancer effects of this compound on different cancer cell lines. The study found that treatment with the compound led to increased apoptosis rates, with significant dose-dependent effects observed at concentrations ranging from 2 μM to 8 μM .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Contains a hydrazinyl group | Antimicrobial, Anticancer |
Methyl 2-fluoro-5-nitrobenzoate | Contains a nitro group | Antimicrobial |
Methyl 5-chloro-2-hydrazinylbenzoate | Similar structure but different substitution | Limited biological data |
Properties
IUPAC Name |
methyl 2-chloro-5-hydrazinylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-8(12)6-4-5(11-10)2-3-7(6)9/h2-4,11H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTNJVXRPIDFSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NN)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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